molecular formula C12H7F4NS B1389663 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214333-23-9

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1389663
CAS No.: 1214333-23-9
M. Wt: 273.25 g/mol
InChI Key: LSQJMHDEIJUUTI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring, along with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.

    Incorporation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
  • 5-(2-Bromophenyl)-6-(trifluoromethyl)pyridine-2-thiol
  • 5-(2-Methylphenyl)-6-(trifluoromethyl)pyridine-2-thiol

Uniqueness

5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(18)17-11(8)12(14,15)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQJMHDEIJUUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=S)C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190878
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-23-9
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214333-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
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5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

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